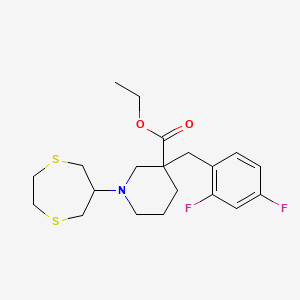![molecular formula C20H12ClN3O3 B6116474 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline](/img/structure/B6116474.png)
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is a complex organic compound that features a quinoxaline core substituted with a phenyl group, which is further substituted with a 4-chloro-2-nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nucleophilic aromatic substitution reaction of 4-chloro-2-nitrophenol with a suitable phenyl derivative, followed by cyclization to form the quinoxaline ring. The reaction conditions often require high temperatures and inert atmospheres to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
化学反应分析
Types of Reactions
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the chloro group can produce a variety of substituted quinoxalines .
科学研究应用
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
作用机制
The mechanism of action of 2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoxaline core can intercalate with DNA, disrupting its function and leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
4-chloro-2-nitrophenol: Shares the nitro and chloro substituents but lacks the quinoxaline core.
2-nitro-4-chlorophenol: Similar structure but different substitution pattern on the phenyl ring.
Quinoxaline derivatives: Compounds with similar quinoxaline cores but different substituents.
Uniqueness
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline is unique due to its combination of a quinoxaline core with a 4-chloro-2-nitrophenoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
属性
IUPAC Name |
2-[4-(4-chloro-2-nitrophenoxy)phenyl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClN3O3/c21-14-7-10-20(19(11-14)24(25)26)27-15-8-5-13(6-9-15)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJBKTGVMSYZQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OC4=C(C=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-benzyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6116395.png)
![N-benzyl-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6116402.png)
![N-(4-bromophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6116430.png)
![7-(3-methoxybenzyl)-N,N-dimethyl-6-oxo-2,7-diazaspiro[4.5]decane-2-sulfonamide](/img/structure/B6116434.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6116439.png)
![N-[1-(5-fluoro-2-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide](/img/structure/B6116443.png)
![4-[(2-cinnamoylhydrazino)carbonyl]phenyl 3-phenylacrylate](/img/structure/B6116451.png)
![N-(1-phenylbutyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6116460.png)
![{1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6116466.png)
![2-(2-CHLORO-5-METHYLPHENOXY)-2-METHYL-N-[(PYRIDIN-2-YL)METHYL]PROPANAMIDE](/img/structure/B6116482.png)
![2-[[5-(Methoxymethyl)furan-2-yl]methyl]-9-[(3-methylphenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B6116483.png)
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}tetrahydro-2H-pyran-2-carboxamide](/img/structure/B6116490.png)
![N-{[1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinyl]methyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B6116496.png)
